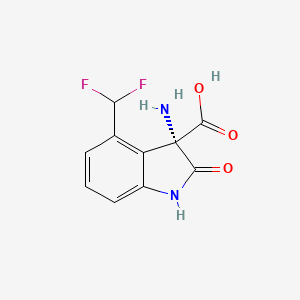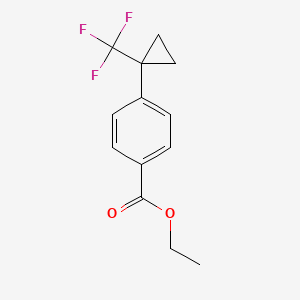
Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzoate ester. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts such as Rhodium (II) complexes to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure consistency and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 4-(1-(trifluoromethyl)cyclopropyl)benzoic acid.
Reduction: Formation of 4-(1-(trifluoromethyl)cyclopropyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with hydrophobic pockets within proteins. This can lead to modulation of enzymatic activity and receptor binding, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- Ethyl 4-(trifluoromethyl)benzoate
- Ethyl 4-(cyclopropyl)benzoate
- Ethyl 4-(1-(difluoromethyl)cyclopropyl)benzoate
Comparison: Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate stands out due to the presence of both the trifluoromethyl and cyclopropyl groups, which impart unique chemical and physical properties. The trifluoromethyl group enhances stability and lipophilicity, while the cyclopropyl ring introduces strain and reactivity, making this compound particularly versatile in various applications .
Propiedades
Fórmula molecular |
C13H13F3O2 |
|---|---|
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
ethyl 4-[1-(trifluoromethyl)cyclopropyl]benzoate |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-11(17)9-3-5-10(6-4-9)12(7-8-12)13(14,15)16/h3-6H,2,7-8H2,1H3 |
Clave InChI |
QJUURSALVNFUHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2(CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
![Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13909413.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)
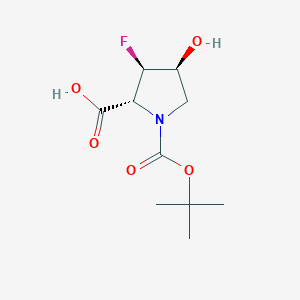
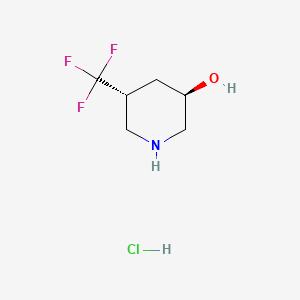
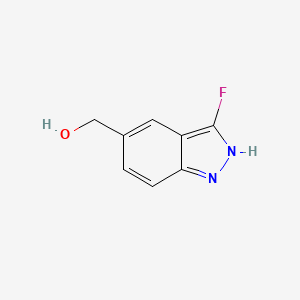
![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)
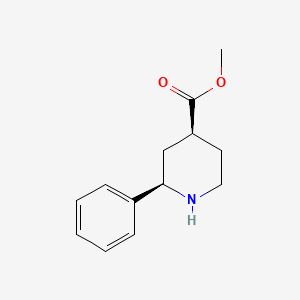
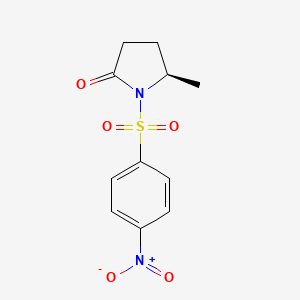
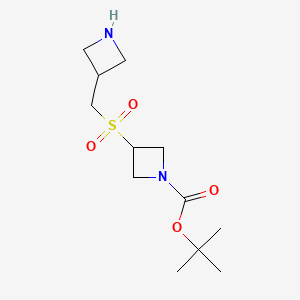
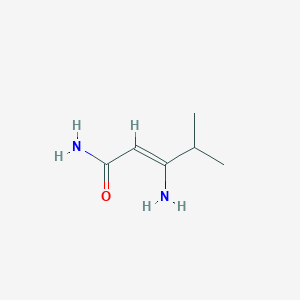
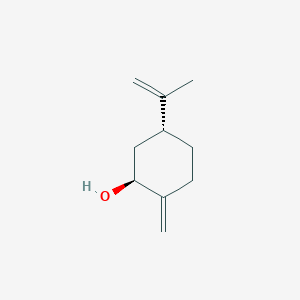
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
